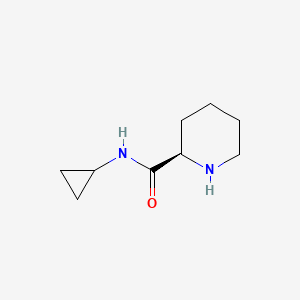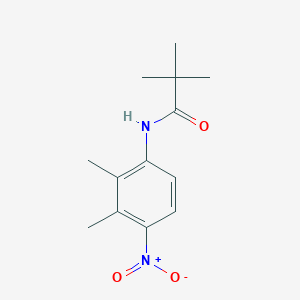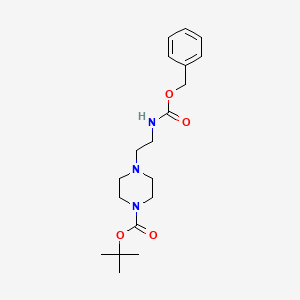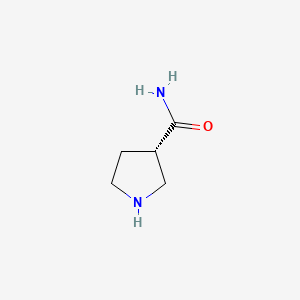
(2R)-N-cyclopropylpiperidine-2-carboxamide
Overview
Description
(2R)-N-cyclopropylpiperidine-2-carboxamide, also known as CPPC, is a cyclic amide derived from cyclopropylpiperidine and carboxylic acid. It is a synthetic compound that has been studied as a potential therapeutic agent, due to its potential medicinal properties. CPPC has been used in a variety of scientific research applications, such as enzymatic and chemical synthesis, as well as in biochemical and physiological studies.
Scientific Research Applications
Enantiopure Trans-3-Arylaziridine-2-Carboxamides Preparation
(2R)-N-cyclopropylpiperidine-2-carboxamide is closely related to enantiopure trans-3-arylaziridine-2-carboxamides. Research by Morán-Ramallal, Liz, and Gotor (2010) demonstrated the preparation of these compounds through bacterial hydrolysis, leading to the production of enantiopure, unnatural D-α-amino acids. This process is significant for developing novel amino acid derivatives with potential applications in pharmaceuticals (Morán-Ramallal, Liz, & Gotor, 2010).
Melatonin Receptor Ligands
Li et al. (2011) explored derivatives of N-arylpiperdin-3-yl-cyclopropane carboxamide, including (2R)-N-cyclopropylpiperidine-2-carboxamide, as novel melatonin receptor ligands. These compounds demonstrated diverse functionality at MT(1) and MT(2) receptors, indicating potential in treating sleep disorders and other conditions influenced by melatonin (Li et al., 2011).
Antimicrobial Activity
A study by Akbari (2018) on cyanopyridine derivatives, which are structurally related to (2R)-N-cyclopropylpiperidine-2-carboxamide, revealed good antimicrobial activities. These compounds, including cyclopropane carboxamide derivatives, showed potential applications in pharmaceutical and agricultural fields (Akbari, 2018).
Gold-Catalyzed Cycloisomerization
Research by England and Padwa (2008) involving N-propargylindole-2-carboxamides, closely related to (2R)-N-cyclopropylpiperidine-2-carboxamide, demonstrated the use of gold-catalyzed cycloisomerization. This method was applied in synthesizing lavendamycin analogues, highlighting the compound's role in developing new cancer therapeutics (England & Padwa, 2008).
Src/Abl Kinase Inhibitors
Lombardo et al. (2004) identified a series of thiazole-5-carboxamides, structurally similar to (2R)-N-cyclopropylpiperidine-2-carboxamide, as potent Src/Abl kinase inhibitors. These compounds showed significant antiproliferative activity against various tumor cell lines, indicating their potential in cancer treatment (Lombardo et al., 2004).
properties
IUPAC Name |
(2R)-N-cyclopropylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOIMCBYFAXPA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-cyclopropylpiperidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)